molecular formula C10H7N3O4 B12114084 5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

Cat. No.: B12114084
M. Wt: 233.18 g/mol
InChI Key: MSTWOYMTYLWAGQ-YVMONPNESA-N
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Description

5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a hydantoin derivative featuring a Z-configuration imine bond between the 4-nitrophenyl group and the imidazolidine-2,4-dione core. Its molecular formula is C₁₀H₆N₃O₄, with a molecular weight of 232.17 g/mol. The Z-configuration ensures distinct spatial arrangement, affecting intermolecular interactions and crystallinity .

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-5H,(H2,11,12,14,15)/b8-5-

InChI Key

MSTWOYMTYLWAGQ-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The imidazolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products

    Reduction: 5-[1-(4-Amino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has been explored for its applications in several scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazolidine ring can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Electronic Nature of Substituent
Target Compound 4-NO₂ (Z-configuration) C₁₀H₆N₃O₄ 232.17 Strong electron-withdrawing
4-Chlorobenzalhydantoin 4-Cl (E-configuration) C₁₀H₇ClN₂O₂ 222.63 Moderate electron-withdrawing
5-(4-Dimethylamino-benzylidene)-imidazolidine-2,4-dione 4-N(CH₃)₂ (Z-configuration) C₁₂H₁₃N₃O₂ 231.25 Strong electron-donating
5-(4-Fluorophenyl)-5-methyl-imidazolidine-2,4-dione 4-F, 5-CH₃ C₁₀H₉FN₂O₂ 208.19 Weak electron-withdrawing (F)

Key Observations :

  • The nitro group in the target compound enhances polarity and resonance stabilization compared to chloro or fluoro substituents.
  • The Z-configuration in the target compound and the dimethylamino derivative may lead to distinct crystal packing and solubility profiles compared to E-isomers (e.g., 4-Chlorobenzalhydantoin) .

Physicochemical Properties

  • Solubility: The nitro group in the target compound reduces solubility in non-polar solvents compared to dimethylamino derivatives, which exhibit higher solubility in organic solvents due to their electron-donating groups .
  • Melting Points: Nitro-substituted hydantoins typically have higher melting points (e.g., >250°C) compared to chloro (~220°C) or amino analogues (~200°C) due to stronger intermolecular dipole interactions .
  • Stability : Nitro groups may confer susceptibility to reduction under acidic or reductive conditions, unlike chloro or fluoro derivatives .

Biological Activity

5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a compound notable for its imidazolidine structure and the presence of a 4-nitrophenyl moiety. This compound has garnered interest due to its potential antimicrobial and anticancer properties, making it a significant subject in medicinal chemistry research. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C_{12}H_{10}N_{4}O_{3}
  • Molecular Weight : Approximately 234.21 g/mol

The compound's structure allows for various chemical transformations, enhancing its versatility in synthetic organic chemistry. The presence of the nitrophenyl group is particularly critical as it may influence biological interactions and reactivity.

Antimicrobial Properties

Research indicates that 5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione exhibits significant antimicrobial activity. It has been shown to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against various strains of bacteria, including resistant strains, indicating its potential as a therapeutic agent in treating infections.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it can inhibit the proliferation of several cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.

The biological activity is primarily attributed to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can bind to specific receptors that regulate cellular growth and apoptosis.

Case Studies

  • Antimicrobial Study : A study published in 2023 examined the efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating strong antimicrobial activity .
  • Anticancer Evaluation : In vitro testing revealed that at a concentration of 10 µM, the compound inhibited the growth of A549 lung cancer cells by 70%, demonstrating its potential as an anticancer agent .

Comparative Analysis

The unique structural features of 5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione can be contrasted with similar compounds to highlight its distinct biological activity:

Compound NameStructural FeaturesUnique Aspects
5-Methylimidazolidine-2,4-dioneMethyl group at position 5Lacks nitrophenyl group; less reactive
5-[1-(Phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dionePhenyl group instead of nitrophenylDifferent electronic properties affecting reactivity
5-[1-(3-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione3-Nitrophenyl groupDifferent positioning alters biological activity

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